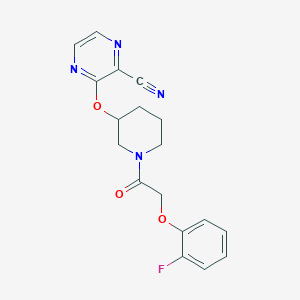

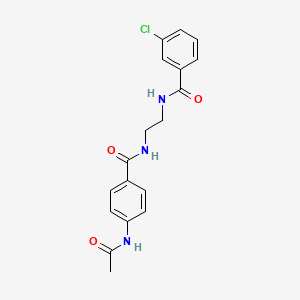

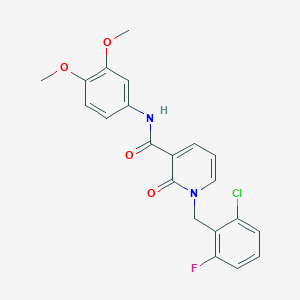

(E)-2-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is reacted. Without specific context or experimental data, it’s challenging to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like melting point, boiling point, solubility, and reactivity. These properties can be predicted using computational methods or determined experimentally .科学的研究の応用

Anticancer Properties

(E)-2-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid and its derivatives have been extensively studied for their potential anticancer properties. These compounds, particularly those belonging to the thioxothiazolidin-4-one derivatives, have shown promising results in inhibiting tumor growth and tumor-induced angiogenesis in mouse models. They have demonstrated significant reduction in tumor volume and cell number, and have increased the lifespan of tumor-bearing mice. Furthermore, these compounds have shown potent antiangiogenic effects and suppressed tumor-induced endothelial proliferation (Chandrappa et al., 2010). Similar studies on 4-thiazolidinone derivatives containing benzothiazole moieties have also revealed promising anticancer activity on various cancer cell lines, including leukemia, melanoma, and lung cancer (Havrylyuk et al., 2010).

Photosensitization and Photocatalysis

These compounds are also explored in the field of photosensitization and photocatalysis. The synthesis of water-dispersible conjugated microporous poly-benzothiadiazoles, which enhance water compatibility, has utilized derivatives of thioxothiazolidin-4-one for generating singlet oxygen. This process is crucial for photocatalytic applications such as the conversion of furoic acid to 5-hydroxy-2(5H)-furanone (Urakami et al., 2013).

Antibacterial and Antifungal Activities

These compounds have shown effectiveness in antimicrobial applications as well. Several thiazolidinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds have displayed comparable efficacy to standard drugs in inhibiting the growth of various microbial species, including Gram-positive and Gram-negative bacteria and fungal species (Patel & Shaikh, 2010).

Antidiabetic Activity

There has been research into the potential antidiabetic activity of these compounds. Benzothiazole derivatives, structurally related to this compound, have been studied for their effect on glucose uptake in cell models and their ability to activate AMPK, a major target for antidiabetic drugs. These studies have shown promising results in lowering blood glucose levels in animal models of diabetes (Meltzer-Mats et al., 2013).

Corrosion Inhibition

In the field of materials science, amino acid compounds related to this compound have been investigated as corrosion inhibitors for steel in acidic solutions. These compounds have shown efficacy in inhibiting corrosion, which is crucial in industrial applications (Yadav et al., 2015).

Safety and Hazards

特性

IUPAC Name |

2-[3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5S2/c21-15(19-13-6-2-1-5-12(13)17(23)24)7-8-20-16(22)14(27-18(20)26)10-11-4-3-9-25-11/h1-6,9-10H,7-8H2,(H,19,21)(H,23,24)/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRRMRHUTHGIPE-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methylbenzyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701415.png)

![N-[(3-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2701421.png)

![3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile](/img/structure/B2701424.png)

![(4Z)-5-tert-butyl-4-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-2-phenylpyrazol-3-one](/img/structure/B2701428.png)

![1-(6-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/no-structure.png)

![2-(2-phenoxyethyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2701436.png)